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DL-Lanthionine

Cat. No.: B1579059
M. Wt: 208.24
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Description

Historical Perspective on Lanthionine (B1674491) Discovery and Early Research

Lanthionine was first isolated in 1941 from wool that had been treated with sodium carbonate. wikipedia.orgchemeurope.com Its name is derived from lana (Latin for wool) and theîon (Greek for sulfur), reflecting its source and composition. wikipedia.org Early research quickly established it as a sulfur-containing amino acid. wikipedia.orgchemeurope.com The first synthesis of lanthionine was achieved through the alkylation of cysteine with β-chloroalanine. wikipedia.orgchemeurope.com Following its initial discovery, lanthionine was identified in various other natural sources, including human hair, lactalbumin, and feathers, as well as in the cell walls of certain bacteria. wikipedia.orgchemeurope.com A significant milestone in lanthionine research was the elucidation of the structure of nisin in the late 1960s and early 1970s, which revealed the presence of lanthionine residues and formally introduced the class of compounds known as lantibiotics. wikipedia.orgoup.com

Distinction and Interrelation: DL-Lanthionine within Lanthipeptide and Lantibiotic Research Paradigms

Lanthipeptides are a class of peptides characterized by the presence of lanthionine or methyllanthionine residues, which form intramolecular thioether cross-links. acs.orgfrontiersin.org When these peptides exhibit antimicrobial activity, they are referred to as lantibiotics. acs.orgfrontiersin.org The term "lantibiotics" was coined in 1988, an abbreviation for "lanthionine-containing peptide antibiotics." wikipedia.orgplos.org These compounds are produced by a variety of Gram-positive bacteria and are part of the bacteriocin (B1578144) family, specifically classified as Class I bacteriocins due to their extensive post-translational modifications. wikipedia.org

This compound refers to a specific stereoisomer of lanthionine. In the context of lanthipeptides, the lanthionine bridge is typically formed from an L-cysteine residue and a dehydrated D-serine residue, resulting in a (2S, 6R) or this compound configuration. oup.com This specific stereochemistry is often crucial for the biological activity of the peptide. oup.com While this compound is the common isomer, LL-lanthionine has also been identified in some lanthipeptides. oup.com The biosynthesis of these structures is a complex enzymatic process involving dehydration of serine or threonine residues to dehydroalanine (B155165) or dehydrobutyrine, followed by a Michael-type addition of a cysteine thiol to the dehydro residue, catalyzed by dedicated enzymes like LanB/LanC or LanM. acs.orgfrontiersin.orgeurekaselect.com

Significance of the Thioether Cross-Link in Constraining Peptide Conformation and Enhancing Stability

The thioether cross-link is a defining feature of lanthionine and is fundamental to the structure and function of lanthipeptides. diva-portal.orgnih.gov This covalent bond creates cyclic structures within the peptide chain, which significantly constrains its conformational freedom. frontiersin.orgplos.org This structural constraint has several important consequences:

Enhanced Stability: The thioether bond is much more stable than the disulfide bonds found in other cyclic peptides, making lanthipeptides resistant to reduction and degradation. diva-portal.orgnih.gov This stability contributes to their robustness in various environments. frontiersin.org

Receptor Specificity: By locking the peptide into a more rigid conformation, the thioether bridge can enhance the specificity and affinity of the peptide for its biological target. acs.orgnih.govnih.gov For example, the constrained conformation of the lantibiotic nisin allows it to bind with high affinity to Lipid II, a precursor in bacterial cell wall synthesis. nih.govwikipedia.org

Modulation of Bioactivity: Subtle changes in the ring size and the structure of the bridge can be used to fine-tune the conformational properties and, consequently, the biological activity of cyclic peptides. diva-portal.org

The formation of these thioether bridges is a key post-translational modification that transforms a linear precursor peptide into a highly structured and biologically active molecule. acs.orgfrontiersin.org

Overview of Major Research Thrusts in Lanthionine Chemistry and Biochemistry

Current research on lanthionine and lanthipeptides is multifaceted and dynamic, with several major areas of focus:

Biosynthesis and Enzymology: A significant area of research is dedicated to understanding the enzymes responsible for lanthionine formation. This includes the characterization of known lanthionine synthetases (LanB, LanC, LanM, LanL) and the discovery of new biosynthetic pathways. plos.orgnih.govplos.org Understanding these enzymatic mechanisms is crucial for engineering novel lanthipeptides.

Chemical Synthesis: The chemical synthesis of lanthionine and lanthionine-containing peptides remains a challenging but important field. nih.gov Researchers are developing new methods for the regio- and diastereoselective synthesis of lanthionine and for the efficient construction of lanthipeptide analogs. nih.govacs.org This includes solid-phase synthesis techniques and novel cyclization strategies. chemeurope.comdiva-portal.org

Discovery of Novel Lanthipeptides: With the advent of genome mining and bioinformatics, researchers are discovering a vast number of new putative lanthipeptide biosynthetic gene clusters. plos.orgnih.gov This suggests a much greater diversity of lanthipeptides in nature than previously known, with potentially novel biological activities beyond antimicrobial effects, such as signaling molecules. asm.orgplos.org

Engineering and Therapeutic Applications: A major goal of lanthionine research is the development of new therapeutic agents. nih.govontosight.ai This involves engineering known lanthipeptides to improve their activity and stability, as well as using lanthionine bridges to stabilize other therapeutic peptides, such as G protein-coupled receptor (GPCR) agonists. nih.gov The inherent stability of the lanthionine scaffold makes it an attractive platform for drug design. ontosight.ai

Properties

Molecular Weight

208.24

Origin of Product

United States

Chemical Synthesis Methodologies for Dl Lanthionine and Its Analogs

Classical Approaches to Lanthionine (B1674491) Synthesis

The initial forays into lanthionine synthesis laid the groundwork for more sophisticated methods. These classical approaches often involved straightforward condensation reactions but were hampered by a lack of stereocontrol.

Condensation Reactions for Thioether Bridge Formation

The first successful synthesis of lanthionine was achieved through the condensation of cysteine with β-chloroalanine. google.com This method, while foundational, is indicative of a broader class of reactions involving the nucleophilic attack of a cysteine thiol onto an electrophilic β-carbon of a modified alanine (B10760859) derivative. Variations of this approach have utilized different leaving groups on the alanine moiety to facilitate the formation of the thioether linkage. Another classical method involves the extrusion of a sulfur atom from cystine. google.com Michael addition of cysteine to dehydroalanine (B155165) also represents a viable, albeit challenging, route to lanthionine. google.com

A significant challenge in these early methods was the propensity for side reactions. For instance, the use of β-haloalanines under basic conditions often led to competing elimination reactions, generating dehydroalanine. researchgate.net This dehydroalanine could then undergo a Michael addition with cysteine, but this pathway typically results in a mixture of diastereomers, complicating purification and reducing the yield of the desired stereoisomer. researchgate.net

Challenges in Diastereoselective Synthesis

A primary hurdle in the classical synthesis of lanthionine is the control of stereochemistry. Lanthionine possesses two chiral centers, leading to the possibility of three stereoisomers: (L,L)-lanthionine, (D,D)-lanthionine, and the meso-lanthionine (B1218204) ((D,L)- or (L,D)-lanthionine). The early synthetic routes often yielded mixtures of these diastereomers, necessitating tedious and often inefficient separation processes. researchgate.netrsc.org

The lack of diastereoselectivity arises from the nature of the condensation reactions. For example, in the Michael addition of cysteine to dehydroalanine, the incoming nucleophile can attack the planar dehydroalanine from either face with comparable ease, leading to a racemic mixture at the newly formed chiral center. Similarly, reactions involving β-haloalanines can be prone to racemization at the α-carbon, further contributing to the formation of diastereomeric mixtures. researchgate.net Achieving high diastereoselectivity requires carefully designed substrates and reaction conditions that favor one stereochemical outcome over the others, a challenge that has been a major focus of modern synthetic strategies.

Stereoselective Synthesis of Lanthionine Diastereomers

To overcome the limitations of classical methods, significant research has been dedicated to developing stereoselective syntheses of lanthionine diastereomers. These approaches aim to control the stereochemistry at both chiral centers, allowing for the specific preparation of the (L,L), (D,D), and meso forms.

Synthesis of (L,L)-, (D,D)-, and (D,L)-Lanthionine Diastereomers

A notable strategy for achieving stereoselectivity involves the nucleophilic ring-opening of cyclic sulfamidates derived from amino acids. nih.govnih.gov This method has proven effective for the synthesis of all three diastereomers of lanthionine with high diastereoselectivity (>99%) in aqueous solution. nih.gov The process involves the reaction of enantiomerically pure (S)- or (R)-sulfamidates with (R)- or (S)-cysteine, respectively. nih.gov Subsequent acidification and controlled heating liberate the free lanthionine diastereomers. nih.gov This approach avoids the need for enrichment by recrystallization, which is often required in less selective methods. nih.gov

Another powerful technique is the use of orthogonally protected lanthionine building blocks. nih.gov These building blocks, with the desired stereochemistry pre-installed, can be readily incorporated into peptides. For example, a phase-transfer condensation of protected D-cysteine and bromoalanine can produce the DL-diastereomer with full preservation of stereochemical integrity. nih.gov By simply substituting the D-amino acid starting material with its L-isomer, the corresponding LL-diastereomers can be synthesized in similar yields. nih.gov This modularity provides a straightforward path to various lanthionine-containing peptides with defined stereochemistry.

The table below summarizes some of the key findings in the stereoselective synthesis of lanthionine diastereomers.

MethodStarting MaterialsKey FeaturesProduct(s)Reference(s)
Sulfamidate Ring Opening(S)- or (R)-sulfamidates, (R)- or (S)-cysteineHigh diastereoselectivity (>99%) in aqueous solution.(L,L)-, (D,D)-, meso-lanthionine nih.gov
Phase-Transfer CondensationProtected D-cysteine, bromoalanineFull preservation of stereochemistry.DL-lanthionine nih.gov
Phase-Transfer CondensationProtected L-cysteine, bromoalanineFull preservation of stereochemistry.LL-lanthionine nih.gov

Enantioselective Strategies in Lanthionine Chemical Synthesis

Enantioselective synthesis focuses on creating a single enantiomer of a chiral compound. In the context of lanthionine, this often involves the stereocontrolled formation of one of the chiral centers. One such strategy is the enantioselective alkylation of a 4-MeO-phenyloxazoline. researchgate.netrsc.org This chemical strategy allows for the synthesis of α-benzylated lanthionines. researchgate.netrsc.org The process involves the reductive opening of the alkylated oxazolines, followed by cyclization and oxidation to yield protected sulfamidates. researchgate.netrsc.org Regioselective opening of these sulfamidates with a cysteine methyl ester leads to protected lanthionines. researchgate.netrsc.org This method has been successfully applied to the synthesis of tripeptides containing α-benzyl lanthionine. researchgate.netrsc.org

Solid-Phase Peptide Synthesis (SPPS) for Lanthionine-Containing Peptides

Solid-Phase Peptide Synthesis (SPPS) has emerged as a powerful tool for the construction of complex peptides, including those containing lanthionine bridges. This approach relies on the use of orthogonally protected lanthionine building blocks that can be incorporated into a growing peptide chain on a solid support. nih.govukri.org

The general strategy involves the synthesis of an orthogonally protected lanthionine residue, which is then attached to a resin. researchgate.net The peptide chain is then elongated using standard Fmoc-based SPPS protocols. nih.gov The key to this method is the use of protecting groups on the lanthionine moiety that can be selectively removed without affecting other protecting groups on the peptide or the resin linkage. ukri.org For instance, Alloc and allyl protecting groups can be chemoselectively removed, allowing for regioselective cyclization on the resin to form the thioether bridge. researchgate.net

This methodology has been instrumental in the total synthesis of several lantibiotics and their analogs. nih.govukri.org It allows for the systematic replacement of lanthionine stereoisomers to study the structure-activity relationships of these biologically active peptides. nih.gov The ability to construct complex, multi-ring structures highlights the versatility and power of SPPS in lanthionine chemistry. ukri.org

The following table outlines the general steps involved in the SPPS of lanthionine-containing peptides.

StepDescription
1. Building Block SynthesisSynthesis of an orthogonally protected lanthionine derivative with the desired stereochemistry.
2. Resin LoadingAttachment of the protected lanthionine building block to a solid support (resin).
3. Peptide ElongationStepwise addition of amino acids to the growing peptide chain using standard SPPS protocols.
4. Selective DeprotectionRemoval of the orthogonal protecting groups from the lanthionine residue.
5. On-Resin CyclizationFormation of the thioether bridge by intramolecular reaction on the solid support.
6. Cleavage and DeprotectionCleavage of the final peptide from the resin and removal of all remaining protecting groups.

Incorporation of Orthogonally Protected Lanthionine Building Blocks

A primary strategy for synthesizing lanthionine-containing peptides involves the preparation of a lanthionine amino acid derivative with multiple protecting groups that can be removed selectively under different conditions. This "orthogonally protected" building block is then incorporated into a peptide sequence using standard Solid-Phase Peptide Synthesis (SPPS).

This approach offers excellent control over the stereochemistry of the final peptide. The synthesis of the lanthionine building block itself is a critical preliminary step. One common method involves the reaction between β-haloalanine derivatives and cysteine residues. researchgate.net For instance, a trityl-protected iodoalanine can react with a cysteine derivative to yield a single desired lanthionine diastereoisomer with complete regio- and diastereoselectivity. researchgate.net To be useful in SPPS, the lanthionine building block must have orthogonal protecting groups. For example, Fmoc (Fluorenylmethyloxycarbonyl) is often used for the α-amino group, which is removed at each step of peptide elongation, while groups like Alloc (Allyloxycarbonyl) and allyl esters are used for the second α-amino and carboxyl groups, respectively. researchgate.netrsc.orgucl.ac.ukucl.ac.uk These allyl-based groups are stable during Fmoc-SPPS but can be selectively removed later to enable cyclization. ucl.ac.uk

Once the orthogonally protected lanthionine is synthesized, it can be incorporated into a growing peptide chain on a solid support resin. rsc.orgukri.org This method has been successfully used to assemble complex polycyclic peptide backbones. rsc.org For example, orthogonally protected lanthionine and methyllanthionine building blocks have been synthesized in solution and subsequently used in Fmoc-SPPS to construct the backbone of the lantibiotic tikitericin. rsc.org The choice of protecting groups is crucial for compatibility with standard Fmoc peptide synthesis protocols. rsc.orgucl.ac.uk

Protecting Group Typically Protected Moiety Cleavage Condition Use in Lanthionine Synthesis
Fmoc α-Amino groupPiperidineStandard for SPPS chain elongation. rsc.org
Alloc α-Amino group (of second Ala residue)Pd(PPh₃)₄ / ScavengerOrthogonal to Fmoc; allows for selective deprotection before cyclization. ucl.ac.ukucl.ac.uk
Allyl ester Carboxyl groupPd(PPh₃)₄ / ScavengerOrthogonal to Fmoc; allows for selective deprotection before cyclization. ucl.ac.ukucl.ac.uk
Trityl (Trt) α-Amino groupMild acidUsed during building block synthesis to prevent side reactions like α-proton abstraction. researchgate.net
Teoc/TMSE α-Amino/Carboxyl groupsTBAF (Fluoride source)A novel set of orthogonal protecting groups used for complex syntheses. ucl.ac.uk

On-Resin Cyclization Strategies for Thioether Ring Formation

On-resin cyclization is a powerful technique where the thioether-bridged ring of a lanthionine peptide is formed while the peptide is still anchored to the solid support. This strategy often leads to higher yields for the cyclization step by preventing intermolecular side reactions that can occur in solution, as the peptide chains are pseudo-diluted on the resin. researchgate.netresearchgate.net

The process typically follows the incorporation of an orthogonally protected lanthionine building block as described previously. After the linear peptide has been fully assembled on the resin, the orthogonal protecting groups on the lanthionine residue (e.g., Alloc and allyl groups) are selectively removed. ucl.ac.uk This reveals a free amino group and a free carboxylic acid, which are then coupled to form a macrolactam. acs.orgnih.gov This intramolecular reaction is performed directly on the resin, often using standard peptide coupling reagents like HOAt and PyAOP. ucl.ac.uk The use of specialized resins, such as ChemMatrix, which is an all-PEG-based resin, can be beneficial for the synthesis of hydrophobic peptides and for improving the efficiency of on-resin cyclization. rsc.orgacs.orgnih.gov

This methodology has been applied to synthesize analogues of nisin ring C and other complex lanthipeptides. researchgate.net The key advantage is the ability to achieve regio- and stereoselective cyclization to furnish the desired lanthionine-bridged peptide with high purity after cleavage from the resin. researchgate.net

Novel Chemical Methodologies for Lanthionine Peptide Assembly

Beyond the classic building block approach, researchers have developed innovative methods for forming the lanthionine linkage itself during or after peptide synthesis. These strategies provide alternative pathways that can offer advantages in efficiency, stereocontrol, and reaction conditions.

S-Alkylation on Chiral Cyclic Sulfamidates

A highly efficient and stereocontrolled method for preparing lanthionine peptides involves the S-alkylation of a cysteine residue with a chiral cyclic sulfamidate. acs.orgnih.govresearchgate.net Cyclic sulfamidates, derived from amino acids like serine, serve as electrophiles. acs.org Their ring is opened by the nucleophilic attack of a cysteine thiol group in an Sɴ2 reaction. acs.org This reaction creates the characteristic thioether bond of lanthionine with excellent stereochemical control. researchgate.netacs.org

A key innovation in this area is the use of activated molecular sieves to promote the reaction, which provides a mild and green chemistry approach. acs.orgnih.govresearchgate.net This method is highly chemoselective and has been shown to be effective even for N-unprotected cyclic sulfamidates, where other strategies have failed. acs.orgnih.gov The versatility of this approach has been demonstrated by the synthesis of a thioether ring B mimetic of the lantibiotic haloduracin (B1576486) β. acs.orgnih.govuniupo.it

Furthermore, this strategy can be performed as a late-stage modification on fully unprotected peptide sequences containing a cysteine residue. researchgate.net This allows for the direct conversion of a cysteine-containing peptide into a lanthionine-containing peptide in a one-pot procedure, avoiding the multi-step synthesis of a protected lanthionine building block. acs.org The intramolecular version of this reaction, involving a peptide containing both a cysteine and a sulfamidate, has been used for the on-resin synthesis of cyclic lanthionine peptides. acs.orgnih.gov

Chemoselective and Stereocontrolled Reactions in Aqueous Solutions

Conducting organic synthesis in water is a major goal of green chemistry. Methodologies for lanthionine synthesis have been developed that proceed with high selectivity in aqueous solutions. The nucleophilic ring-opening of chiral sulfamidates by cysteine has been successfully performed in water, yielding the three possible diastereoisomers—(R,R), (S,S), and meso-lanthionine—with high diastereoselectivity (>99%). nih.gov

In this method, the (S) or (R) enantiomers of protected sulfamidates are reacted with (R) or (S)-cysteine in an aqueous environment. nih.gov A subsequent acidification and controlled heating step liberates the free lanthionine amino acid. nih.gov This procedure is significant because it avoids the need for tedious purification steps like recrystallization to separate diastereomers. nih.gov The ability to perform this reaction in water also opens the door for isotopic labeling, for example with ³⁵S, which is useful for studying the metabolic fate of these compounds. nih.gov Research has shown that meso-lanthionine synthesized via this method can be incorporated into the peptidoglycan of Escherichia coli, demonstrating the biological compatibility of the synthetic product. nih.gov

Synthetic Strategies for this compound Derivatives and Functional Analogs for Research Applications

The chemical synthesis of this compound derivatives and functional analogs is crucial for probing biological systems, enhancing peptide stability, and developing new therapeutic leads. Replacing the reducible disulfide bond in many bioactive peptides with a stable, non-reducible thioether bridge from lanthionine or its analogs can significantly increase metabolic stability in vivo. ucl.ac.ukukri.org

Synthetic strategies allow for the creation of a wide range of analogs. For instance, by altering the starting materials in the sulfamidate ring-opening reaction, researchers have produced novel analogs like α-methylnorlanthionine and α-benzyl lanthionine. acs.orgnih.govresearchgate.net The synthesis of orthogonally protected derivatives of these unnatural amino acids enables their incorporation into peptides using SPPS. acs.org

These functional analogs are used for several research applications:

Conformational Constraint: Incorporating lanthionine bridges introduces conformational constraints, which can lock a peptide into its bioactive shape, potentially increasing potency and receptor selectivity. ukri.org

Structure-Activity Relationship (SAR) Studies: A systematic comparison of peptides with disulfide, thioether (lanthionine), and other bridges (like thioacetal) allows researchers to understand how subtle differences in the bridging structure affect the peptide's conformational distribution and biological activity. ucl.ac.uk

Probing Biological Processes: Lanthionine analogs can be used as tools to study biological pathways. For example, the incorporation of synthetic lanthionine diastereomers into the peptidoglycan of E. coli helps in studying cell wall biosynthesis and turnover. nih.gov

Developing Novel Therapeutics: Lanthionine-containing peptides, or lantibiotics, are a promising class of antimicrobials. rsc.org Synthetic access to analogs of natural lantibiotics, such as nisin and haloduracin β, allows for the optimization of their antibacterial properties and the development of new drug candidates. researchgate.netacs.org

Lanthionine Analog Synthetic Method Research Application
α-Methylnorlanthionine SN2 opening of cyclic sulfamidates with cysteine derivatives. acs.orgUsed to create analogues of lantibiotic ring structures (e.g., nisin ring C). acs.org
α-Benzyl lanthionine Sulfamidate chemistry in aqueous solution. nih.govStudied for potential incorporation into bacterial peptidoglycan. nih.gov
Norlanthionine S-alkylation of peptides with specific cyclic sulfamidates. uniupo.itIncorporated into mimetics of bioactive lantibiotics like haloduracin β. uniupo.it
Thioacetal-bridged peptides Rebridging of disulfides by methylene (B1212753) group insertion. ucl.ac.ukUsed as a comparator to lanthionine bridges to study the effect of ring structure on peptide conformation and stability. ucl.ac.uk

Biosynthetic Pathways and Enzymatic Mechanisms of Lanthionine Formation

Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs) Framework

Lanthipeptides are a prominent family within the broader class of RiPPs. wikipedia.orgresearchgate.net Their biosynthesis begins with the ribosomal synthesis of a precursor peptide, termed LanA, which consists of an N-terminal leader peptide and a C-terminal core peptide. frontiersin.orgfrontiersin.org The leader peptide serves as a recognition motif, guiding the biosynthetic enzymes to the core peptide where a series of post-translational modifications occur. frontiersin.orgnih.gov The core peptide is the region that is ultimately transformed into the mature, bioactive lanthipeptide. frontiersin.org

The defining post-translational modifications in lanthipeptide biosynthesis are the dehydration of specific serine (Ser) and threonine (Thr) residues, followed by the intramolecular cyclization involving cysteine (Cys) residues. frontiersin.orgacs.orgplos.org This two-step process results in the formation of lanthionine (B1674491) (from Ser and Cys) and methyllanthionine (from Thr and Cys) thioether bridges. plos.orgbeilstein-journals.org The ribosomal origin of these peptides was first suggested in the 1970s and later confirmed through the sequencing of biosynthetic gene clusters. acs.org The discovery that these complex molecules are derived from genetically encoded peptides has opened up avenues for bioengineering and the creation of novel compounds. beilstein-journals.org

Mechanistic Enzymology of Lanthionine Synthetases

The enzymes responsible for lanthionine synthesis are known as lanthionine synthetases. These enzymes are classified into different classes based on their structure, the enzymes involved, and the mechanisms they employ for the modification reactions. frontiersin.orgfrontiersin.org

Intramolecular Michael-Type Addition of Cysteine Thiols (Cyclization)

The final step in the formation of the lanthionine bridge is an intramolecular Michael-type addition of a cysteine thiol to the newly formed dehydroalanine (B155165) or dehydrobutyrine. frontiersin.orgacs.orgplos.org This reaction results in the characteristic thioether cross-link. While this conjugate addition can occur spontaneously at basic pH, the reaction in vivo is catalyzed by a cyclase enzyme (or domain) to ensure the correct regio- and stereoselectivity, which is crucial for the biological activity of the final lanthipeptide. frontiersin.org

Role of Cyclase Enzymes (LanC, Cyclase Domains in LanM/LanL)

The cyclization step, a crucial part of lanthionine biosynthesis, is primarily catalyzed by a family of enzymes known as cyclases. rsc.orgrsc.org In class I lanthipeptide biosynthesis, a standalone cyclase enzyme, LanC, is responsible for this reaction. ebi.ac.uknih.gov For class II lanthipeptides, a bifunctional enzyme called LanM contains a C-terminal cyclase domain that performs the cyclization, while its N-terminal domain handles dehydration. ebi.ac.ukplos.org

A novel class of lanthionine synthetases, termed LanL, found in organisms like Streptomyces venezuelae, also possesses a LanC-like cyclase domain. plos.org These LanL enzymes are composed of three distinct catalytic domains: a protein kinase domain, a phosphoSer/Thr lyase domain, and the LanC-like cyclase domain. plos.org The cyclase domain in LanC, LanM, and LanL enzymes often contains a conserved zinc-binding motif. pnas.org This zinc ion is thought to activate the cysteine thiol for its nucleophilic attack on the dehydroamino acid. nih.govpnas.org However, the cyclase domain of class III lanthipeptide synthetases (LanKC) is an exception, as it lacks the conserved residues for zinc binding and appears to function independently of a metal cofactor. pnas.orgfrontiersin.orgnih.gov

The structural fold of the cyclization domain in ThurKC, a class III synthetase, is an α,α-toroid, similar to what is seen in class I LanC and class II LanM enzymes. acs.org This structural conservation suggests a common mechanistic foundation for the cyclization reaction across different classes, despite variations in metal dependence. frontiersin.org

Spontaneous vs. Enzyme-Directed Cyclization

While the formation of lanthionine rings can occur spontaneously at a basic pH, this process often leads to incorrect stereochemistry. frontiersin.orgnih.gov Enzyme-directed cyclization, therefore, is critical for ensuring the correct regio- and stereoselectivity of the thioether rings. frontiersin.org

However, recent studies have revealed instances where cyclization can occur spontaneously and still yield a specific product. For example, the formation of an LL-MeLan residue in the biosynthesis of triantimycins has been shown to happen spontaneously without the involvement of a known lanthionine cyclase. rsc.orgrsc.org Similarly, non-enzymatic cyclization of the small subunit of the lanthipeptide cytolysin (B1578295) results in the native modified peptide as the major product, suggesting that both regioselectivity and stereoselectivity can be inherent to the dehydrated peptide sequence in some cases. nih.gov

In contrast, for other lanthipeptides, the cyclase is essential for diverting the reaction to a specific, sometimes energetically less favorable, configuration. nih.govresearchgate.net Reconstitution studies have shown that the cyclase-catalyzed product can be distinctly different from the one formed spontaneously. nih.govresearchgate.net

Stereoselectivity in Enzymatic Lanthionine Biosynthesis

The stereochemistry of lanthionine and methyllanthionine residues is crucial for the biological activity of lanthipeptides. acs.orgnih.gov The enzymatic machinery involved in their biosynthesis exhibits remarkable control over the stereochemical outcome of the cyclization reaction.

Enzyme-Controlled vs. Substrate-Controlled Stereoselectivity

Typically, enzymes are highly stereoselective catalysts that impose a specific reactive conformation on their substrates. nih.govnih.gov In most cases of lanthionine biosynthesis, the enzyme controls the stereoselectivity of the Michael-type addition, leading to the predominantly observed DL stereochemistry. nih.gov

However, a rare and fascinating exception to this rule is substrate-controlled stereoselectivity. nih.govnih.govindiana.edu In certain instances, the amino acid sequence of the precursor peptide itself dictates the stereochemical outcome of the enzymatic reaction. nih.govnih.gov For example, a single point mutation in the peptide substrate can completely invert the stereochemistry of the resulting lanthionine. nih.govnih.gov Quantum mechanical calculations suggest that conformational restraints imposed by the peptide sequence on the transition state determine the face selectivity of the cyclization. nih.govnih.gov This phenomenon has been observed in the biosynthesis of cytolysin, where the formation of an unusual lanthionine stereochemistry is controlled by the substrate rather than the synthetase. indiana.eduillinois.edu

Biosynthesis of Specific (Methyl)lanthionine Stereoisomers

To date, several stereoisomers of lanthionine and methyllanthionine have been identified in natural products. biorxiv.org These include (2S,6R)- and (2R,6R)-lanthionine, and (2S,3S,6R)-, (2R,3R,6R)-, and (2S,3R,6R)-methyllanthionine. biorxiv.orgnih.gov The formation of these specific stereoisomers is a highly controlled process.

The canonical DL- and LL-methyllanthionine stereoisomers are thought to be formed through an anti-addition of a cysteine to a (Z)-dehydrobutyrine residue. nih.gov The facial selectivity of this attack, which is typically enzyme-controlled, determines whether a DL or LL isomer is formed. nih.gov

The biosynthesis of the rare d-allo-l-methyllanthionine (2S,3R,6R-MeLan) stereoisomer, first observed in the lanthipeptide SapT, presents a mechanistic puzzle as its formation cannot be explained by the canonical anti-addition pathway. acs.orgnih.gov One proposed mechanism involves a syn-addition of L-cysteine to the Re face of a (Z)-dehydrobutyrine residue. acs.orgnih.gov Another possibility involves a different enzymatic activity that diverges the stereochemical outcome. nih.gov

Table 1: Observed Stereoisomers of (Methyl)lanthionine

Compound Stereochemistry
DL-Lanthionine (2S,6R)-Lan
LL-Lanthionine (2R,6R)-Lan
DL-Methyllanthionine (2S,3S,6R)-MeLan
LL-Methyllanthionine (2R,3R,6R)-MeLan
D-allo-L-Methyllanthionine (2S,3R,6R)-MeLan

Data sourced from multiple studies. biorxiv.orgnih.gov

Role of Leader Peptides in Directing Enzymatic Modifications

The biosynthesis of lanthipeptides begins with a precursor peptide, LanA, which consists of an N-terminal leader peptide and a C-terminal core peptide that undergoes modification. oup.combeilstein-journals.org The leader peptide plays a multifaceted and crucial role in this process. oup.com

The primary functions of the leader peptide include:

Guiding and activating modification enzymes : The leader peptide acts as a recognition signal, guiding the biosynthetic enzymes to the core peptide to ensure correct and efficient modification. oup.comnih.govnih.gov It is essential for the interaction with and activation of the lanthionine modification enzymes. oup.com

Maintaining inactivity : The precursor peptide with the leader attached is typically inactive, which protects the producing organism from the biological activity of the final product. oup.comoup.comnih.gov

Facilitating transport : The leader peptide is involved in the efficient transport of the modified peptide out of the cell. oup.comnih.gov

Evolutionary Insights into Lanthionine Biosynthetic Pathways

The existence of at least four distinct biosynthetic pathways for lanthipeptide formation highlights the evolutionary adaptability of this system for creating structurally and functionally diverse peptides. plos.orgnih.gov The widespread presence of genes for these pathways across different bacterial species, and even in some eukaryotes, suggests a complex evolutionary history. plos.orgpnas.org

It is proposed that the complex, multi-domain lanthionine synthetases like LanL evolved from standalone enzymes. plos.org Specifically, LanL enzymes likely arose from the fusion of genes encoding protein Ser/Thr kinases, phosphoSer/Thr lyases, and enzymes that catalyze thiol alkylation. plos.orgacs.org The homology of the phosphoSer/Thr lyase domain to those found in pathogenic bacteria that inactivate host kinases provides a clue to its evolutionary origins. plos.org

The phylogeny of LanC and LanC-like cyclases shows their presence not only as standalone enzymes and as domains within LanM and LanL, but also in eukaryotes, where their functions are still being elucidated. pnas.org The discovery of a third biosynthetic route, in addition to the previously known class I and II pathways, has provided further insights into how these complex biosynthetic systems have evolved. plos.org The diversity of these pathways underscores the evolutionary pressure on bacteria to produce these unique and potent bioactive peptides. beilstein-journals.org

Structural Elucidation and Conformational Analysis of Lanthionine Residues

Advanced Spectroscopic Methods for Lanthionine (B1674491) Structure Determination

Spectroscopic techniques form the cornerstone of structural analysis, providing detailed insights into the connectivity and spatial arrangement of atoms within a molecule. For lanthionine-containing peptides, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the most powerful and widely used tools.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for determining the three-dimensional structure of molecules in solution. For peptides containing lanthionine, NMR studies, often combined with computer simulations, provide crucial information about their conformational preferences. nih.govmcmaster.canih.gov Detailed 2D NMR analysis can reveal that while the lanthionine bridges impose significant conformational constraints, the rest of the molecule may retain a degree of flexibility. nih.gov

The process often involves using high-resolution NMR techniques to gather structural information, which is then refined through molecular dynamics simulations. nih.gov This combined approach of interactive NMR and computer modeling has been successfully applied to determine the conformations of individual lanthionine-constrained rings as part of a larger strategy to build up the structure of the entire molecule. nih.gov These studies have shown that the lanthionine moiety can act as a good mimetic of specific secondary structures, such as beta-VI turns, while maintaining the essential conformational features of the parent peptide. mcmaster.ca The conformation of these peptides can be studied in various solvents, such as dimethyl sulfoxide (B87167) (DMSO), to mimic the membrane environment where many of these molecules are active. ucl.ac.uk

Mass spectrometry (MS) is indispensable for determining the molecular weight and sequence of peptides, while tandem mass spectrometry (MS/MS) is particularly crucial for elucidating the specific connectivity of lanthionine bridges. acs.orgkuleuven.be The general strategy involves fragmenting the peptide within the mass spectrometer and analyzing the resulting fragment ions to map the ring patterns. nih.gov

Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact peptide to enter the gas phase for analysis. acs.orgnih.gov To determine the linkage pattern, the peptide is often subjected to fragmentation. The presence or absence of specific fragment ions, such as b- and y-ions, between the amino acid residues suspected of forming the thioether bridge provides definitive evidence for the ring's location. nih.gov For instance, the absence of fragmentation between a dehydrated serine residue and a cysteine residue strongly indicates they are linked. nih.gov This MS/MS-based approach is a powerful tool for characterizing the complex, overlapping ring structures often found in lanthipeptides. nih.govacs.org

Table 1: Summary of Spectroscopic Methods for Lanthionine Analysis
MethodPrimary PurposeKey Principles & Findings
NMR SpectroscopyConformational AnalysisDetermines 3D structure in solution. Uses 2D NMR and NOE data, often combined with molecular dynamics simulations. Reveals conformational constraints imposed by the lanthionine ring. nih.govnih.gov
MS and MS/MSLinkage & Sequence AnalysisConfirms molecular weight and amino acid sequence. MS/MS fragmentation patterns (analysis of b- and y-ions) are used to definitively map the thioether bridge connectivity. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Stereochemical Determination Methodologies for Lanthionine in Peptides

Lanthionine contains two chiral centers, and its stereochemistry (typically DL- or LL-) is critical for the biological activity of the host peptide. nih.govacs.org Determining the absolute configuration at these centers requires specialized analytical methods capable of distinguishing between stereoisomers.

A well-established method for determining the stereochemistry of lanthionine involves Gas Chromatography-Mass Spectrometry (GC-MS) using a column with a chiral stationary phase. nih.govacs.orgnih.gov This technique can effectively separate the different stereoisomers after they are chemically modified to become volatile. acs.orgnih.gov

The typical workflow includes several key steps:

Acid Hydrolysis: The peptide is completely hydrolyzed, often using 6 M HCl, to break it down into its constituent amino acids, releasing the lanthionine residues. nih.gov

Derivatization: The amino acids in the hydrolysate are chemically derivatized to increase their volatility for gas-phase analysis. A common procedure involves esterification with acetyl chloride in methanol (B129727) followed by acylation with an agent like pentafluoropropionic anhydride. acs.org

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a chiral column (e.g., Chirasil-l-Val). nih.govnih.govazom.com This specialized column interacts differently with the various stereoisomers, causing them to travel through the column at different rates and thus be separated. azom.comnih.gov

MS Detection: As the separated isomers exit the GC column, they are detected by a mass spectrometer. The MS is often operated in selective-ion monitoring (SIM) mode to look for the characteristic mass fragments of the derivatized lanthionine (e.g., m/z = 365). nih.govresearchgate.net

Assignment: The absolute stereochemistry (e.g., DL- or LL-) is determined by comparing the retention times of the peaks from the sample to those of authentic, stereochemically pure standards analyzed under the same conditions. researchgate.netresearchgate.net

Marfey's analysis is a powerful technique for determining the absolute stereochemistry of amino acids. biorxiv.org The method involves derivatizing the primary amine groups of the hydrolyzed amino acids with a chiral reagent, most commonly 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (l-FDAA), also known as Marfey's reagent. nih.govbiorxiv.org This reaction creates diastereomers that can be separated using standard reverse-phase high-performance liquid chromatography (HPLC). biorxiv.org

For lanthionine, which is a bis-amino acid with two primary amines, an "Advanced Marfey's analysis" is often employed. nih.govacs.org This advanced method utilizes 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (l-FDLA), a bulkier version of the reagent. nih.govacs.org The increased steric hindrance of the leucine (B10760876) side chain in l-FDLA provides a more robust derivatization and leads to better chromatographic separation of the resulting diastereomers, which is particularly advantageous for the doubly derivatized lanthionine molecule. nih.govacs.org The separated diastereomers are then detected by liquid chromatography-mass spectrometry (LC-MS), and the stereochemistry is assigned by comparing the elution order and retention times to those of derivatized standards. biorxiv.orgacs.org

Recent research has focused on optimizing stereochemical analysis to make it faster, more sensitive, and more accessible. The development of the Advanced Marfey's analysis using l-FDLA coupled with LC-MS represents a significant step in this direction. nih.govacs.orgnih.gov This method has been described as a facile, efficient, and user-friendly workflow for determining lanthipeptide stereochemistry. nih.govcncb.ac.cn

Advanced Marfey's Analysis and Liquid Chromatography-Mass Spectrometry (LC-MS)

Conformational Effects of Lanthionine Rings on Peptide Structure

The introduction of a lanthionine-derived thioether bridge into a peptide sequence fundamentally alters its conformational landscape. By cyclizing a portion of the peptide, the lanthionine ring drastically reduces the molecule's conformational freedom. ucl.ac.uk This constraint is a direct result of the covalent linkage between two amino acid residues, which locks a segment of the peptide chain into a more rigid and defined structure. ucl.ac.ukrsc.org This imposed rigidity is more pronounced than that offered by the more common disulfide bond found in cystine, as the monosulfide bridge of lanthionine is chemically more robust and conformationally more restricted. soton.ac.uk

The presence of one or more lanthionine rings can induce and stabilize specific secondary structural elements within the peptide. rsc.org For example, in the lantibiotic plantaricin C, a lanthionine bridge between residues 7 and 27 is crucial for establishing a globular conformation for a significant portion of the molecule. unl.pt This globular domain is complemented by a central region that adopts an amphipathic α-helical structure, a conformation stabilized by additional methyllanthionine bridges. unl.pt Similarly, studies on the antibacterial peptide SA-FF22 have shown that its complex, overlapping thioether bridges lead to significant changes in its secondary structure when transitioning from an aqueous to a lipophilic environment, suggesting a dynamic yet constrained conformational adaptability. nih.gov

A systematic comparison of different bridging modalities in analogues of angiotensin(1-7) has provided clear insights into the specific conformational effects of lanthionine. In a study comparing lanthionine, disulfide, and methylene (B1212753) thioacetal bridges, it was found that while the major solution conformations were conserved across the different cyclic peptides, the distribution of these conformations varied significantly. nih.govresearchgate.net This indicates that the subtle differences in the geometry and size of the bridging structure can be used to fine-tune the conformational preferences of a peptide. nih.govresearchgate.net The thioether bridge of lanthionine, being shorter than a disulfide bridge, imposes a tighter constraint, which can lead to a more specific and potentially more potent bioactive conformation. nih.gov

Bridging ModalityPeptide SystemKey Conformational FindingReference
Lanthionine (Thioether)Angiotensin(1-7) AnalogueConserves major solution conformations but alters the conformational distribution compared to disulfide or thioacetal bridges. The shorter bridge provides a tighter constraint. nih.gov, researchgate.net
DisulfideAngiotensin(1-7) AnalogueServes as a conventional method for cyclization, but the resulting conformational ensemble differs from the lanthionine-bridged analogue. nih.gov, researchgate.net
Methylene ThioacetalAngiotensin(1-7) AnaloguePresents another non-reducible bridging option, which also leads to a unique distribution of conformational states in solution. nih.gov, researchgate.net
Lanthionine/MethyllanthioninePlantaricin CInduces a globular conformation in the C-terminal part of the peptide and stabilizes an amphipathic α-helix in the central region. unl.pt
Lanthionine/MethyllanthionineSA-FF22Overlapping thioether bridges result in a structure that undergoes significant secondary structure changes in response to the lipophilicity of the environment. nih.gov

Influence of Lanthionine Ring Topology on Peptide Research Properties

The size of the lanthionine ring, determined by the number of amino acids between the two bridged residues, has a profound impact on biological function. Lanthionine rings in known G protein-coupled receptor (GPCR) agonists can range from i, i+3 to i, i+6, and the precise ring size is crucial for achieving the desired receptor interaction. nih.gov For instance, lanthionine-induced cyclization can significantly enhance receptor specificity and even subtype specificity. nih.govportlandpress.com A lanthionine-containing somatostatin (B550006) analogue demonstrated high affinity for one receptor subtype (rSSTR5) while showing markedly reduced affinity for another (mSSTR2b) compared to the disulfide-bridged drug sandostatin. portlandpress.com This highlights the potential of using specific ring topologies to engineer peptides with highly selective pharmacological profiles.

Furthermore, the stereochemistry of the lanthionine bridge (e.g., DL or LL configuration) contributes to the final three-dimensional structure and, consequently, the peptide's properties. The enzymatic machinery responsible for lanthionine formation can exhibit stereospecificity, typically producing the DL-lanthionine configuration in class I lantibiotics like nisin. rsc.orgportlandpress.com This specific stereochemistry is integral to the native conformation and activity of these peptides.

Peptide/AnalogueLanthionine Ring TopologyObserved Influence on Research PropertiesReference
Somatostatin AnalogueSingle lanthionine ringExhibited high affinity for rSSTR5 but ~50-fold weaker binding to mSSTR2b compared to sandostatin, demonstrating enhanced receptor subtype specificity. portlandpress.com
NisinFive overlapping (Me)Lan rings (A-E)The complex, globular structure is essential for high-affinity binding to Lipid II and potent antimicrobial activity. frontiersin.org
TikitericinFour non-canonical (Me)Lan rings in a "linear" topologyThis rare topology contributes to its antibacterial activity, with truncated analogues showing the importance of each sequential ring. rsc.org
Plantaricin COne Lan and three MeLan bridges, forming a large C-terminal ring and smaller internal ringsThe topology creates a positively charged N-terminus and a globular, amphipathic C-terminal domain, crucial for membrane insertion and pore formation. unl.pt
Engineered Nisin VariantsAltered ring positions by residue shiftingChanges to the N-terminal ring topology are less tolerated than mutations in the hinge region, affecting antimicrobial activity and spectrum. asm.org

Advanced Analytical Techniques for Lanthionine Research

Quantitative Analysis of Lanthionine (B1674491) in Complex Biological and Chemical Samples

The accurate quantification of lanthionine in diverse samples, from biological fluids to processed foods, is crucial for understanding its physiological roles and formation pathways.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the quantitative analysis of amino acids, including lanthionine, in complex samples. nih.govresearchgate.net This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net The use of Multiple Reaction Monitoring (MRM) mode further enhances specificity and sensitivity, making it a leading technology for quantifying target analytes at low levels within intricate matrices. lcms.czsciex.com

The MRM workflow involves selecting a specific precursor ion of the target analyte in the first mass analyzer, fragmenting it in a collision cell, and then monitoring a specific product ion in the second mass analyzer. lcms.cz This highly specific transition provides a robust and reproducible method for quantification. For amino acid analysis, hydrophilic interaction chromatography (HILIC) is often employed for better retention and peak shape of these polar molecules. nih.gov To ensure accuracy and account for matrix effects, stable-isotope-labeled internal standards are typically added to the samples before analysis. nih.gov The development of a reliable LC-MS/MS method requires careful optimization of several parameters, including chromatographic conditions and mass spectrometric settings like declustering potential and collision energy for each MRM transition. nih.gov Some studies have also explored combining MRM with other modes, such as selected ion monitoring (SIM), to improve the detection sensitivity for certain amino acids. lcms.cz

Table 1: Example of LC-MS/MS Parameters for Amino Acid Analysis

Parameter Setting Reference
Chromatography
Column Intrada Amino Acid (100 x 3 mm, 3µm) lcms.cz
Mobile Phase A Aqueous solution with 100 mM ammonium (B1175870) formate nih.gov
Mobile Phase B Acetonitrile, water, and formic acid (95:5:0.3, v/v/v) nih.gov
Flow Rate 0.6 mL/min nih.gov
Mass Spectrometry
Ionization Mode Positive Ion Mode nih.gov
Analysis Mode Multiple Reaction Monitoring (MRM) nih.govsciex.com
Internal Standards Uniformly [13C, 15N]-stable-isotope-labeled amino acids nih.gov

Thermal processing of foods can lead to the formation of lanthionine through the β-elimination of residues like cystine or serine, followed by a Michael addition reaction. researchgate.netnih.gov Detecting and quantifying lanthionine in these systems is important for understanding its impact on food quality and safety. nih.govresearchgate.net

LC-ESI-MS/MS with higher-energy collisional dissociation (HCD) has been successfully used to identify lanthionine in heat-treated model proteins like bovine serum albumin (BSA) and wheat gliadin. researchgate.netkuleuven.be In these studies, proteins are subjected to heat treatment, followed by enzymatic digestion (e.g., with trypsin or chymotrypsin). researchgate.netnih.gov The resulting peptide mixtures are then analyzed by LC-MS/MS to identify cross-linked peptides containing lanthionine. researchgate.net The detection of both intra- and inter-chain lanthionine cross-links has been reported, highlighting their potential role in protein aggregation and texture of food products. researchgate.netjst.go.jp For instance, a positive correlation has been observed between the content of lanthionine and the hardness of heat-induced egg white gels. jst.go.jp

Gas chromatography-mass spectrometry (GC-MS) has also been employed for the analysis of lanthionine in thermally treated proteins. researchgate.net This often requires derivatization of the amino acids prior to analysis. asm.org

Table 2: Lanthionine Formation in Heated Protein Systems

Protein System Heating Conditions Analytical Method Key Finding Reference
Bovine Serum Albumin (BSA) and Wheat Gliadin 130 °C for up to 240 min LC-ESI-MS/MS with HCD Identification of inter-chain lanthionine cross-links. researchgate.net
Egg White Heated up to 100 °C LC/Q-TOF Lanthionine was the major isopeptide bond formed, correlating with gel hardness. jst.go.jp
α-lactalbumin and Lysozyme High-temperature treatment in water GC-MS More lanthionine was formed in α-lactalbumin than in lysozyme. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM)

Chromatographic Separations for Lanthionine and its Stereoisomers

Lanthionine can exist as three stereoisomers: the meso form (DL-lanthionine) and a pair of enantiomers (L,L-lanthionine and D,D-lanthionine). researchgate.net The separation of these stereoisomers is crucial as they can have different biological activities and origins.

Various chromatographic techniques have been developed for this purpose. Ion-exchange chromatography on columns of sulfonated polystyrene resin has been shown to separate the diastereoisomers of lanthionine. journals.co.za High-performance liquid chromatography (HPLC) is also widely used. Achiral HPLC methods can separate the meso form from the racemic mixture. researchgate.net However, to separate all three stereoisomers, chiral methods are required, which can involve derivatization with a chiral reagent or the use of a chiral stationary phase. researchgate.net For example, derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) or its analogues followed by HPLC analysis can effectively separate the diastereomers formed. acs.org

Gas chromatography (GC) on a chiral stationary phase is another powerful technique for the stereochemical analysis of lanthionine. nih.govnih.govnih.gov This method typically involves acid hydrolysis of the peptide or protein to release the amino acids, followed by derivatization before GC-MS analysis. nih.govnih.gov

Method Development for Trace Analysis of Lanthionine in Research Matrices

Detecting lanthionine at trace levels in complex research matrices, such as biological fluids or cell extracts, presents significant analytical challenges due to low concentrations and potential interferences. lcms.cz Method development often focuses on enhancing sensitivity and selectivity.

LC-MS/MS with MRM is a preferred method for trace analysis due to its inherent sensitivity and specificity. lcms.czsciex.com The optimization of sample preparation is critical to enrich the analyte and remove interfering substances from the matrix. researchgate.netlcms.cz For lanthipeptide analysis, a detection limit as low as 0.05 mg of peptide has been achieved using advanced Marfey's analysis coupled with LC-MS. acs.org

For GC-based methods, achieving low limits of detection (LOD) and quantification (LOQ) is also a key objective. For instance, a GC method for lysinoalanine, a related compound, achieved an LOD of 50 ppm in protein. researchgate.net The development of sensitive methods is crucial for studying the biological roles of lanthionine, such as its potential role as a uremic toxin where it is found at micromolar concentrations in patient samples. mdpi.com

Application of Proteomics Approaches for Lanthionine Identification in Post-Translationally Modified Peptides

Lanthionine is a key structural component of lanthipeptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). acs.orgnih.govbiorxiv.org Proteomics approaches are instrumental in identifying these modifications and elucidating the structure of novel lanthipeptides.

Tandem mass spectrometry (MS/MS) is a cornerstone of proteomics for identifying post-translational modifications (PTMs). nih.govfrontiersin.org In a typical "bottom-up" proteomics workflow, proteins are enzymatically digested into peptides, which are then analyzed by LC-MS/MS. The fragmentation patterns in the MS/MS spectra provide sequence information and can reveal the presence and location of modifications like lanthionine bridges. researchgate.net

Specialized bioinformatics tools and search algorithms have been developed to aid in the identification of lanthipeptides from complex MS data. cmu.edu These tools can account for the unique fragmentation patterns of cross-linked peptides. cmu.edu Furthermore, techniques like trapped ion mobility spectrometry-tandem mass spectrometry (TIMS-MS/MS) have been introduced as a rapid method to separate and analyze lanthipeptide structural isomers that may not be resolved by conventional liquid chromatography. nih.gov The integration of genomics and proteomics, sometimes referred to as "peptidogenomics," allows for the targeted discovery of new RiPPs by predicting their structures from biosynthetic gene clusters and then searching for the corresponding molecules in metabolomic data. cmu.edu

Mechanistic Investigations of Lanthionine S Biological Roles

Lanthionine (B1674491) as a Key Structural Determinant in Peptide Functionality

Lanthionine, a non-proteinogenic amino acid, plays a critical role in the structure and function of a class of ribosomally synthesized and post-translationally modified peptides known as lanthipeptides. ontosight.aiacs.org Those with antimicrobial properties are termed lantibiotics. ontosight.aifrontiersin.org The defining feature of these peptides is the presence of intramolecular thioether cross-links, forming lanthionine or methyllanthionine bridges. frontiersin.orgtaylorandfrancis.comoup.com

These bridges are formed through a two-step enzymatic process. First, serine and threonine residues within the precursor peptide are dehydrated to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. ontosight.aitaylorandfrancis.com Subsequently, the thiol groups of cysteine residues undergo a Michael-type addition to these dehydrated amino acids, a reaction catalyzed by a cyclase enzyme (LanC), to form the characteristic thioether linkages. ontosight.aitaylorandfrancis.comresearchgate.net This process converts a linear peptide into a polycyclic structure. frontiersin.org

The resulting ring structures are not merely structural embellishments; they are integral to the peptide's biological activity. frontiersin.orgtaylorandfrancis.com For instance, in the well-studied lantibiotic nisin, the lanthionine rings (designated A, B, C, D, and E) create a defined three-dimensional conformation that is essential for its function. nih.govresearchgate.netresearchgate.net The N-terminal region of nisin, which includes rings A and B, is responsible for binding to Lipid II, a crucial precursor in bacterial cell wall synthesis. nih.govfrontiersin.org This interaction can inhibit cell wall construction and lead to the formation of pores in the bacterial membrane, ultimately causing cell death. frontiersin.org

Table 1: Examples of Lantibiotics and the Role of Lanthionine Rings

Lantibiotic Key Structural Features Functional Role of Lanthionine Rings
Nisin Five lanthionine/methyllanthionine rings (A-E) creating an elongated, amphiphilic structure with a flexible hinge region. researchgate.netresearchgate.netnih.gov Rings A and B are essential for binding to the pyrophosphate moiety of Lipid II, initiating the antimicrobial action. nih.govfrontiersin.org The overall ring topology defines the structure required for pore formation.
Gallidermin (B1576560) Structurally homologous to the N-terminal portion of nisin. nih.gov The thioether linkages are critical for its affinity to Lipid II and subsequent disruption of the bacterial cell wall synthesis. nih.gov
Mersacidin A globular peptide with a more compact structure due to its lanthionine bridges. nih.gov The rigid, globular structure conferred by the rings is responsible for its mechanism of action, which involves the inhibition of cell wall biosynthesis. oup.comnih.gov
Pseudomycoicidin Contains four thioether bridges and one disulfide bridge. nih.gov The thioether bridges are vital for the peptide's stability and antimicrobial function against bacteria like methicillin-resistant Staphylococcus aureus. nih.gov

Contribution of Lanthionine Rings to Peptide Stability and Proteolytic Resistance

The intramolecular lanthionine bridges that characterize lanthipeptides do more than just define their functional conformation; they also impart significant stability to the peptide structure. ontosight.ai This enhanced stability manifests in several ways, most notably as increased resistance to proteolytic degradation and thermal stress. taylorandfrancis.commdpi.com

The thioether bond of lanthionine is chemically more stable than the disulfide bond found in other cyclic peptides. nih.gov This inherent stability makes lanthipeptides less susceptible to reduction and chemical degradation. The macrocyclic structure created by these cross-links physically constrains the peptide backbone, making it a more difficult substrate for proteases. plos.orgnih.gov Proteolytic enzymes typically recognize and cleave specific linear sequences of amino acids; the rigid, cyclic conformation of lantibiotics hinders the access of these enzymes to their cleavage sites. nih.gov This resistance to proteolysis is a key advantage, contributing to the longer half-life and sustained activity of these peptides in biological environments. peerj.com

For example, the structural firmness provided by the lanthionine rings in various bacteriocins is directly linked to their resistance against protease action. mdpi.com This proteolytic resistance is a crucial attribute for their potential therapeutic applications, as it allows them to persist and function in environments where other peptides would be rapidly degraded. nih.govrug.nl The process of macrocyclization via lanthionine bridging is a natural strategy to increase peptide stability, a principle that is now being explored in peptide drug design to create more robust therapeutic agents. plos.orgnih.gov

Table 2: Comparison of Peptide Bridge Types and Stability

Bridge Type Chemical Bond Relative Stability Contribution to Proteolytic Resistance
Lanthionine Thioether (C-S-C) High; more stable than disulfide bonds. nih.gov High; the constrained cyclic structure sterically hinders protease access, significantly increasing resistance. plos.orgnih.gov
Disulfide Disulfide (S-S) Moderate; susceptible to reduction. Moderate; cyclization provides some resistance, but the bond itself can be a target for enzymatic cleavage.
Linear Peptide Peptide bonds only Low; highly susceptible to proteolysis. Low; lacks the conformational rigidity to prevent protease binding and cleavage.

Lanthionine in Mammalian Biochemistry: Origin and Metabolic Intersections

While famously known for its role in bacterial lantibiotics, lanthionine is also a naturally occurring, albeit non-proteogenic, amino acid in mammals, including in the human brain. mdpi.comebi.ac.ukgoogle.com Its presence and metabolism are intricately linked to the transsulfuration pathway, a central hub of sulfur amino acid metabolism. mdpi.comfrontiersin.org

In mammals, lanthionine is not synthesized by the complex enzymatic machinery used for lantibiotic production in bacteria. Instead, its formation is considered a side reaction of the transsulfuration pathway enzyme, cystathionine-β-synthase (CBS). mdpi.comnih.gov The primary, or "canonical," function of CBS is to catalyze the condensation of homocysteine and serine to form cystathionine, a key step in the synthesis of cysteine. nih.govtandfonline.com

However, CBS exhibits a degree of substrate promiscuity. mdpi.com In an alternative reaction, CBS can catalyze the condensation of two molecules of cysteine, or one molecule of cysteine and one of serine, to form lanthionine. mdpi.comnih.govnih.gov When two cysteine molecules condense, hydrogen sulfide (B99878) (H₂S) is liberated as a byproduct. mdpi.comnih.gov This alternative CBS activity is thought to be the primary source of endogenous lanthionine in mammalian tissues. mdpi.comnih.govjneurosci.org The transsulfuration pathway, therefore, not only produces cysteine but also generates other sulfur-containing molecules like lanthionine and H₂S. mdpi.comunicampania.it

Once formed, lanthionine does not simply accumulate as a metabolic dead-end. It serves as a substrate for further enzymatic conversion. mdpi.comjneurosci.org In the mammalian brain, lanthionine undergoes a transamination reaction, catalyzed by an aminotransferase such as glutamine transaminase K (GTK), to yield an intermediate that spontaneously cyclizes into a unique thioether called lanthionine ketimine (LK). mdpi.comtandfonline.comresearchgate.net

Lanthionine ketimine (LK) is a distinct metabolite found in the brain and central nervous system. ebi.ac.ukwikipedia.org Initially considered a mere metabolic byproduct, recent research has uncovered that LK possesses neuroprotective, neuritigenic, and anti-inflammatory properties, suggesting it may have specific physiological roles. mdpi.comresearchgate.net The metabolism of lanthionine to LK represents a significant metabolic intersection, linking sulfur amino acid metabolism with potential neuromodulatory and protective pathways in the brain. mdpi.comnih.gov

The human genome contains genes for proteins named LanC-like (LanCL) proteins, specifically LANCL1, LANCL2, and LANCL3, due to their sequence homology with the bacterial LanC enzymes responsible for lantibiotic synthesis. researchgate.netgoogle.comelifesciences.org These proteins share conserved features with their bacterial counterparts, including zinc-binding motifs that are crucial for the catalytic activity of bacterial LanC. researchgate.netnih.gov

This homology led to the hypothesis that mammalian LanCL proteins might be involved in lanthionine synthesis, perhaps by catalyzing the formation of lanthionine-containing peptides or related structures. researchgate.netresearchgate.net However, extensive research, including studies using knockout mice, has provided strong evidence against this hypothesis. researchgate.netnih.gov Studies on mice lacking LanCL1, or even a triple knockout of LanCL1, LanCL2, and LanCL3, showed no significant change in the brain concentrations of lanthionine or its metabolite, lanthionine ketimine. researchgate.netnih.gov This indicates that, despite their structural homology to bacterial lanthionine synthetases, mammalian LanCL proteins are not involved in lanthionine biosynthesis. nih.govjax.orgjax.org

The precise functions of LanCL proteins are still under investigation, but current evidence points towards roles in different cellular processes. researchgate.netelifesciences.org For example, LANCL1 has been shown to bind glutathione (B108866) and is implicated in cellular signaling, antioxidant defense, and the regulation of glucose metabolism. elifesciences.orgnih.govnih.gov Therefore, the relationship between mammalian LanCL proteins and bacterial LanC enzymes appears to be one of structural ancestry rather than conserved biochemical function in lanthionine synthesis. researchgate.netgoogle.com

Computational and Theoretical Studies of Lanthionine Systems

Molecular Dynamics Simulations for Conformational Analysis of Lanthionine-Containing Peptides

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for exploring the conformational landscape of flexible molecules like peptides. By simulating the atomic motions over time, MD provides a detailed picture of the structural dynamics, stability, and intermolecular interactions of lanthionine-containing systems.

In the context of lantibiotics, a class of antimicrobial peptides, MD simulations have been crucial for understanding their mechanism of action. mdpi.com Studies on nisin, epidermin, and gallidermin (B1576560) have used MD to investigate the atomistic details of their interaction with Lipid II, a key precursor in bacterial cell wall synthesis. mdpi.com These simulations revealed that the N-terminal lanthionine (B1674491) rings (A and B) are critical for binding to the pyrophosphate moiety of Lipid II, with the peptides adopting a specific conformation that facilitates the formation of multiple hydrogen bonds. mdpi.com The structural flexibility of these peptides, which includes random coils, turns, and sporadic β-sheet formations, is a key characteristic revealed by MD simulations. plos.org

The following table summarizes findings from representative MD simulation studies on lanthionine-containing peptides.

Peptide System StudiedSimulation Software/MethodKey Findings
[D-AlaL2,L-AlaL5]enkephalinCHARMM, Distance GeometryIdentified three interconverting families of backbone ring conformations (A1, A2, and B); the lanthionine bridge provides significant conformational constraint. nih.gov
Nisin, Epidermin, Gallidermin (truncated analogs)Molecular Dynamics (MD)Elucidated the binding mode to a Lipid II mimic (DMPPi), showing the lanthionine rings help orient amide protons to capture the pyrophosphate moiety via hydrogen bonds. mdpi.com
Lichenicidin (Lchα and Lchβ peptides)All-atom MD with Markov State ModelsRevealed large conformational flexibility, with an equilibrium between random coil, α-helices, and β-sheet structures; the lanthionine bridge in Lchβ acts as a stabilizing element. plos.org
Nisin and Mutacin Ring AnalogsMolecular Dynamics (MD)Showed that the thioether bridge is a key determinant of the conformational properties of the cyclic peptides, more so than the specific amino acid sequence in some cases. acs.org

Quantum Mechanical Calculations for Reaction Mechanism Elucidation in Lanthionine Synthesis

The biosynthesis of the lanthionine bridge is a complex enzymatic process involving the dehydration of serine or threonine residues followed by a Michael-type addition of a cysteine thiol to the resulting dehydroamino acid. Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations are indispensable for elucidating the detailed reaction mechanisms of such transformations. mdpi.commpg.de

QM methods, such as density functional theory (DFT), can model the electronic rearrangements that occur during bond formation and cleavage. nih.gov These calculations allow researchers to map the potential energy surface of the reaction, identify the structures of transition states, and calculate the activation energies for each step. nih.govrsc.org This provides a fundamental understanding of the reaction's feasibility and kinetics.

For enzymatic reactions, the QM/MM approach is particularly powerful. mpg.de In this method, the chemically active region of the system—such as the reacting residues (cysteine and dehydroalanine) and key parts of the enzyme's active site—is treated with a high-level QM method. mdpi.commpg.de The rest of the protein and the surrounding solvent are described using a more computationally efficient molecular mechanics (MM) force field. mpg.de This hybrid approach makes it possible to study reaction mechanisms within the full context of the large enzyme environment, accounting for the influence of nearby amino acid residues on the reaction pathway. mdpi.com By applying these computational techniques, scientists can gain detailed insights into how the lanthipeptide synthetase enzymes catalyze the formation of the lanthionine thioether bond with high specificity and efficiency.

The table below outlines common computational methods and their role in elucidating reaction mechanisms like that of lanthionine synthesis.

Computational MethodLevel of TheoryPrimary Application in Reaction Mechanism Elucidation
Density Functional Theory (DFT)Quantum Mechanics (QM)Calculation of electronic structure, reaction energies, and activation barriers; optimization of reactant, product, and transition state geometries. nih.gov
Ab initio methods (e.g., Hartree-Fock)Quantum Mechanics (QM)Provides a fundamental, first-principles description of the electronic system, often used as a basis for more complex calculations. mdpi.com
Hybrid QM/MMQuantum Mechanics / Molecular MechanicsModels a chemical reaction within a large biological system (e.g., an enzyme) by treating the active site with QM and the environment with MM. mpg.de
Transition State Searching Algorithms (e.g., Nudged Elastic Band)QM or QM/MMIdentifies the minimum energy pathway and locates the highest energy point (transition state) between reactants and products. nih.gov

In Silico Prediction of Lanthipeptide Biosynthetic Gene Clusters

The proliferation of microbial genome sequencing has created a vast repository of genetic information that can be explored for novel natural products. In silico genome mining has emerged as a rapid and effective strategy to identify putative biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites, including lanthipeptides. frontiersin.org

Specialized bioinformatics tools, most notably antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) and RiPPMiner, are designed to scan bacterial genomes for the signature genes associated with lanthipeptide biosynthesis. beilstein-journals.orgmdpi.commdpi.com These tools identify BGCs by searching for conserved genes, such as those encoding the precursor peptide (often designated LanA) and the lanthipeptide synthetase enzymes (e.g., LanB/LanC for class I, LanM for class II, or LanKC for classes III/IV). beilstein-journals.orgd-nb.info The software analyzes the genomic context, identifying not only the core biosynthetic genes but also associated genes for transport (e.g., LanT) and immunity. d-nb.info

This in silico approach allows researchers to predict the potential of a given microorganism to produce lanthipeptides before any wet-lab experiments are conducted. For example, genome mining of Clostridium species led to the identification of nine complete lanthipeptide BGCs and the subsequent discovery of two new lanthipeptides, clostrisin and cellulosin. beilstein-journals.org Similarly, analysis of the Streptomyces thinghirensis HM3 genome predicted the presence of a lantipeptide BGC among 16 total secondary metabolite clusters. mdpi.com These predictive efforts guide the targeted isolation and characterization of new lanthionine-containing molecules. frontiersin.org

The following table presents examples of in silico tools and their application in discovering lanthipeptide BGCs.

Genome Mining ToolTarget Organisms (Example Study)Key Findings and Predictions
antiSMASHStreptomyces thinghirensis HM3Predicted 16 total SM-BGCs, including one putative lantipeptide cluster. mdpi.com
antiSMASH, BAGELFirmicutes (various Geobacillus strains)Identified putative novel class-I lanthipeptide clusters by screening genome sequence data. mdpi.com
RiPPMiner, antiSMASHClostridium speciesIdentified a unique evolutionary clade of LanM proteins and nine complete BGCs, leading to the discovery of clostrisin and cellulosin. beilstein-journals.org
antiSMASHBacillus paralicheniformis and B. licheniformisPredicted class II lanthipeptide clusters with a mersacidin-like structural gene in several strains. d-nb.info

Structure-Activity Relationship Modeling for Lanthionine-Mediated Peptide Function

For lanthionine-containing peptides, SAR investigations explore how the thioether bridges and the resulting ring structures contribute to antimicrobial potency, target specificity, and stability. chapman.edu For instance, in the lantibiotic nisin, the N-terminal rings are essential for binding Lipid II, while the C-terminal rings are involved in pore formation in the bacterial membrane. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by using mathematical models to correlate chemical structures with biological activity. mdpi.comuestc.edu.cn In peptide QSAR, the structure is represented by numerical descriptors, which can include properties of individual amino acids or the peptide as a whole. uestc.edu.cn By training a model on a dataset of peptides with known activities, QSAR can predict the activity of novel, uncharacterized peptide sequences. mdpi.com This computational approach can accelerate the development of new lantibiotics by prioritizing the synthesis of candidates predicted to have high activity or by suggesting specific modifications to existing peptides to enhance their function. rsc.org

The table below summarizes key structural features of lanthipeptides and their generally understood influence on biological activity, as determined by SAR studies.

Structural FeatureInfluence on Peptide Function
Lanthionine RingsConfer conformational rigidity, enhance stability against proteolysis, and are often directly involved in target binding. nih.govchapman.edu
Amino Acid CompositionDetermines overall hydrophobicity, charge, and the potential for specific interactions (e.g., hydrogen bonding) with the target. mdpi.com
Peptide SequenceThe specific sequence dictates the final three-dimensional fold and the precise positioning of key functional residues. mdpi.com
HydrophobicityOften correlated with antimicrobial activity, particularly the ability to interact with and disrupt bacterial membranes. mdpi.com
Overall ChargeInfluences the initial electrostatic attraction to negatively charged bacterial membranes and solubility. nih.gov

Emerging Research Frontiers and Future Directions in Lanthionine Science

Bioengineering and Directed Evolution of Lanthipeptide Synthetases for Novel Lanthionine (B1674491) Peptide Production

The biosynthesis of lanthipeptides is a complex process involving a suite of enzymes known as lanthipeptide synthetases. These enzymes catalyze the post-translational modification of a precursor peptide, leading to the formation of the characteristic lanthionine and methyllanthionine thioether bridges. nih.gov The modular nature of these synthetases, particularly the class I (LanB dehydratases and LanC cyclases) and class II (LanM bifunctional enzymes), makes them prime candidates for bioengineering. ontosight.aidiva-portal.org

Researchers are harnessing the relaxed substrate specificity of some lanthipeptide synthetases to produce "new-to-nature" peptides. ontosight.aiacs.org By introducing mutations into the synthetase enzymes or by providing them with engineered precursor peptides, scientists can generate novel lanthipeptides with altered ring topologies and, consequently, new biological activities. nih.gov For instance, the NisBC system, responsible for producing the well-known lantibiotic nisin, has been successfully used to install lanthionine rings into other peptides, such as the hormone vasopressin. ontosight.ai

Directed evolution is a powerful strategy being employed to tailor the activity of lanthipeptide synthetases. This involves creating large libraries of enzyme variants and screening them for desired properties, such as the ability to process a non-native substrate or to create a specific, pre-determined ring pattern. This approach holds immense promise for generating lanthipeptides with enhanced stability, potency, and target specificity. nih.gov The ultimate goal is to develop a robust toolkit of engineered synthetases that can be used to produce a wide array of lanthionine-bridged peptides for various applications, including drug development.

Table 1: Classes of Lanthipeptide Synthetases and their Bioengineering Potential

Synthetase ClassKey EnzymesMechanismBioengineering Applications
Class I LanB (dehydratase), LanC (cyclase)Two separate enzymes for dehydration and cyclization. diva-portal.orgModular system allows for mixing and matching of enzymes to create new lanthipeptides. ontosight.ai
Class II LanM (bifunctional)A single enzyme with both dehydratase and cyclase domains. acs.orgPromiscuous variants like ProcM can be used to modify a wide range of precursor peptides. nih.gov
Class III LanKCTrifunctional enzyme with lyase, kinase, and cyclase domains. diva-portal.orgPotential for creating complex, multi-ring structures.
Class IV LanLContains lyase, kinase, and cyclase domains with a different C-terminus from LanKC. diva-portal.orglido-dtp.ac.ukOffers alternative enzymatic machinery for generating novel lanthipeptides.

Development of Lanthionine-Based Chemical Biology Tools and Probes

The unique structural features of lanthionine are being exploited to create sophisticated tools for chemical biology. The thioether bridge of lanthionine provides significant conformational constraint and metabolic stability compared to the more common disulfide bond. researchgate.net This makes lanthionine an ideal building block for creating robust peptide probes to study biological processes such as receptor binding and enzyme activity.

One key area of development is the synthesis of lanthionine-bridged analogues of biologically active peptides. diva-portal.orgresearchgate.net By replacing disulfide bridges with lanthionine bridges, researchers can create peptides with enhanced resistance to proteolysis and a longer in vivo half-life. nih.gov These stabilized peptides serve as valuable tools for probing structure-activity relationships and for mapping the binding sites of receptors. For example, lanthionine-bridged analogues of somatostatin (B550006) have been synthesized and shown to exhibit greater receptor selectivity than their disulfide-containing counterparts. nih.gov The development of orthogonally protected lanthionine monomers has been a critical enabling technology, allowing for the incorporation of lanthionine into peptides using solid-phase peptide synthesis. nih.govrsc.org

Furthermore, the precursors and derivatives of lanthionine are also being utilized as chemical probes. Dehydroalanine (B155165), the electrophilic precursor to lanthionine in its biosynthesis, has been used as a probe to investigate the activity and selectivity of enzymes like diubiquitinases. rsc.org In a different vein, lanthionine ketimine and its ethyl ester derivative (LKE) are being studied for their neuroprotective effects. frontiersin.org These small molecules are being used as tools to probe the cellular pathways involved in neurodegenerative diseases and to identify potential therapeutic targets. frontiersin.orgrsc.org

Table 2: Examples of Lanthionine-Based Chemical Biology Tools

Tool/ProbeDescriptionApplication
Lanthionine-bridged Peptides Synthetic peptides where disulfide bonds are replaced with more stable lanthionine thioether bridges. diva-portal.orgresearchgate.netProbing receptor binding, improving peptide stability for in vivo studies, and developing new therapeutics. nih.gov
Dehydroalanine (Dha) The electrophilic precursor to lanthionine in biosynthesis. rsc.orgUsed as a reactive probe to study enzyme activity and selectivity. rsc.org
Lanthionine Ketimine (LK) and LKE Derivatives of lanthionine with neuroprotective properties. frontiersin.orgInvestigating the mechanisms of neurodegenerative diseases and identifying potential therapeutic targets. rsc.org

Exploration of New Lanthionine-Containing Natural Products through Genome Mining

The advent of rapid and affordable genome sequencing has revolutionized the discovery of natural products, including lanthipeptides. Genome mining is a powerful bioinformatic approach that involves searching through genomic data for the biosynthetic gene clusters (BGCs) that encode the enzymes required for producing a particular class of compounds. nih.govresearchgate.net For lanthipeptides, this typically involves searching for genes encoding lanthipeptide synthetases, such as LanC or LanM. nih.gov

Genome mining studies have revealed that the genetic potential to produce lanthipeptides is far more widespread among bacteria than previously thought. rsc.orgnih.gov Many of these BGCs are "silent" under standard laboratory conditions, meaning that the corresponding lanthipeptide is not produced. Researchers are developing methods to activate these silent gene clusters, for instance by using strong, inducible promoters, to unlock this hidden chemical diversity. nih.gov

Automated genome mining tools, such as antiSMASH and RiPPquest, have been developed to streamline the process of identifying and characterizing lanthipeptide BGCs. nih.gov These tools can predict the structure of the precursor peptide and, in some cases, the final modified lanthipeptide. This in silico analysis allows researchers to prioritize the most promising BGCs for further experimental investigation. The combination of genome mining with advanced mass spectrometry techniques has already led to the discovery of new lanthipeptides with novel structures and biological activities, such as informatipeptin. This approach is expected to continue to be a major driver of discovery in the field of lanthionine science.

Understanding Underappreciated Metabolic Junctions Involving Lanthionine

While much of the focus on lanthionine is on its role as a component of lanthipeptides, it is also involved in other metabolic pathways that are only now beginning to be fully appreciated. In mammals, lanthionine can be produced as a byproduct of the transsulfuration pathway, which is responsible for the metabolism of sulfur-containing amino acids like cysteine and homocysteine. rsc.org

Specifically, enzymes such as cystathionine-β-synthase (CBS) and cystathionine-γ-lyase (CSE) can catalyze the formation of lanthionine from cysteine. This pathway also produces hydrogen sulfide (B99878) (H2S), a gaseous signaling molecule with important physiological roles. Recent research has uncovered a potential link between lanthionine accumulation and certain disease states. For example, in patients with chronic kidney disease (CKD), elevated levels of lanthionine in the blood have been observed, leading to the proposal that lanthionine may be a uremic toxin. rsc.org It is hypothesized that high concentrations of lanthionine may inhibit the production of H2S, contributing to the pathology of the disease. rsc.org

Further research into these metabolic junctions is crucial for understanding the full biological significance of lanthionine. Elucidating the mechanisms by which lanthionine levels are regulated and how lanthionine interacts with other metabolic pathways could open up new avenues for the diagnosis and treatment of metabolic disorders.

Rational Design of Lanthionine-Bridged Peptides for Enhanced Research Properties

The rational design of peptides involves the deliberate modification of their structure to achieve desired properties. The incorporation of lanthionine bridges is a powerful tool in this endeavor, offering a way to create peptides with enhanced stability, conformational rigidity, and receptor selectivity. researchgate.net

By analyzing the structures of known lanthipeptides, researchers have been able to deduce some of the "rules" that govern their modification by lanthipeptide synthetases. For example, statistical analysis has shown that the amino acids flanking serine and threonine residues can influence whether or not they are dehydrated. This knowledge can be used to design precursor peptides that are more likely to be successfully modified by a given synthetase.

The goal of rational design is to create peptides with specific, predetermined properties. For example, by strategically placing lanthionine bridges, it is possible to lock a peptide into a specific conformation that is optimal for binding to a particular receptor. This can lead to increased potency and reduced off-target effects. This approach has been used to create lanthionine-bridged analogues of hormones and other bioactive peptides with improved therapeutic potential. ontosight.ai As our understanding of the relationship between lanthipeptide structure and function grows, so too will our ability to rationally design novel lanthionine-containing molecules for a wide range of research and clinical applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.